molecular formula C14H14N2O B14902132 n,n-Diallyl-3-cyanobenzamide

n,n-Diallyl-3-cyanobenzamide

Cat. No.: B14902132
M. Wt: 226.27 g/mol
InChI Key: BHRBIDJLCIYSTH-UHFFFAOYSA-N
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Description

N,N-Diallyl-3-cyanobenzamide is an organic compound with the molecular formula C14H14N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a cyano group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-3-cyanobenzamide typically involves the reaction of 3-cyanobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of solid-supported catalysts can enhance the reaction efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-3-cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzamide structure can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of allyl groups.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the cyano group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives of the allyl groups.

    Reduction: Primary amines derived from the reduction of the cyano group.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N,N-Diallyl-3-cyanobenzamide has several scientific research applications, including:

    Chemistry: Used as a monomer in polymerization reactions to create novel polymeric materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N,N-Diallyl-3-cyanobenzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with biological macromolecules. The cyano group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl-3-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.

    N,N-Diallyl-4-cyanobenzamide: Similar structure but with the cyano group at the para position.

    N,N-Diallyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

N,N-Diallyl-3-cyanobenzamide is unique due to the presence of both allyl and cyano groups, which confer distinct chemical reactivity and potential applications. The cyano group provides a site for further functionalization, while the allyl groups enhance the compound’s reactivity in polymerization and other chemical reactions.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-cyano-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C14H14N2O/c1-3-8-16(9-4-2)14(17)13-7-5-6-12(10-13)11-15/h3-7,10H,1-2,8-9H2

InChI Key

BHRBIDJLCIYSTH-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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